molecular formula C10H16N2O2 B13745275 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol CAS No. 302933-95-5

2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol

Cat. No.: B13745275
CAS No.: 302933-95-5
M. Wt: 196.25 g/mol
InChI Key: HGULDOVOQYEEGG-UHFFFAOYSA-N
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Description

2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol is a chemical compound with a unique structure that includes a pyridine ring substituted with amino, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol typically involves the reaction of 3-amino-2-methoxy-6-methylpyridine with appropriate reagents to introduce the propan-2-ol group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .

Scientific Research Applications

2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

    2-Amino-3-methylpyridine: Similar structure but lacks the methoxy and propan-2-ol groups.

    2-Methoxy-6-methylpyridine: Lacks the amino and propan-2-ol groups.

    3-Amino-2-methoxypyridine: Lacks the methyl and propan-2-ol groups.

Uniqueness: 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol is unique due to the combination of functional groups that provide distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

302933-95-5

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol

InChI

InChI=1S/C10H16N2O2/c1-6-5-7(10(2,3)13)8(11)9(12-6)14-4/h5,13H,11H2,1-4H3

InChI Key

HGULDOVOQYEEGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OC)N)C(C)(C)O

Origin of Product

United States

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